Serine methyl ester Serine methyl ester
Brand Name: Vulcanchem
CAS No.: 2788-84-3; 5680-80-8
VCID: VC4945779
InChI: InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m0/s1
SMILES: COC(=O)C(CO)N
Molecular Formula: C4H9NO3
Molecular Weight: 119.12

Serine methyl ester

CAS No.: 2788-84-3; 5680-80-8

Cat. No.: VC4945779

Molecular Formula: C4H9NO3

Molecular Weight: 119.12

* For research use only. Not for human or veterinary use.

Serine methyl ester - 2788-84-3; 5680-80-8

Specification

CAS No. 2788-84-3; 5680-80-8
Molecular Formula C4H9NO3
Molecular Weight 119.12
IUPAC Name methyl (2S)-2-amino-3-hydroxypropanoate
Standard InChI InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m0/s1
Standard InChI Key ANSUDRATXSJBLY-VKHMYHEASA-N
SMILES COC(=O)C(CO)N

Introduction

Chemical Structure and Stereochemical Properties

Serine methyl ester hydrochloride (C₄H₁₀ClNO₃) consists of a serine backbone with a methyl ester group at the carboxyl terminus and a hydrochloride salt at the amino group. The L-enantiomer, with the (S)-configuration, exhibits an optical activity of [α]D20=+3.4°[α]^{20}_{D} = +3.4° (c = 4 in methanol) , while the D-enantiomer mirrors this activity with opposite stereochemistry .

Molecular and Crystalline Features

X-ray crystallography reveals that the hydrochloride salt forms layered structures stabilized by intermolecular O–H⋯Cl and N–H⋯Cl hydrogen bonds. These interactions facilitate the compound’s stability in the solid state, as observed in its enantiopure crystalline form . The molecular weight of 155.58 g/mol and a melting point of 161–163°C (with decomposition) further underscore its physicochemical robustness .

Table 1: Key Physical Properties of Serine Methyl Ester Hydrochloride

PropertyValue(s)Source
Molecular FormulaC₄H₁₀ClNO₃
Molecular Weight155.58 g/mol
Melting Point161–163°C (dec.)
Optical Activity (αα)+3.4° (L-form), -3.4° (D-form)
SolubilityMethanol, DMSO, Water (slight)
pKa7.03 (25°C, μ = 0.1)

Synthesis Protocols and Optimization

The synthesis of serine methyl ester hydrochloride typically involves esterification of serine with methanol in the presence of hydrochloric acid or acetyl chloride.

D-Serine Methyl Ester Hydrochloride Synthesis

A representative procedure for the D-enantiomer involves suspending D-serine (100 g, 0.95 mol) in methanol (600 mL) at -5°C, followed by dropwise addition of acetyl chloride (224 g, 2.85 mol). After refluxing for 15 hours, evaporation under reduced pressure yields a colorless solid with 91% purity (HPLC: 99.6%) . This method highlights the importance of temperature control and stoichiometric excess of acetyl chloride to achieve high yields.

L-Serine Methyl Ester Hydrochloride

The L-enantiomer is synthesized analogously, with the reaction mixture crystallized from methanol and methyl tert-butyl ether to obtain a white crystalline powder . Alternative routes include the use of HCl gas, which directly protonates the amino group while esterifying the carboxyl moiety .

Applications in Pharmaceutical and Industrial Contexts

Peptide Synthesis

Serine methyl ester serves as a protected amino acid precursor in solid-phase peptide synthesis. Its methyl ester group prevents unwanted side reactions during coupling, while the hydrochloride salt enhances solubility in dichloromethane and dimethylformamide . For example, N-Boc-L-serine methyl ester (C₉H₁₇NO₅) is utilized to introduce serine residues into peptide chains, enabling the synthesis of Tn antigen analogs and biomedical polymers .

Drug Development

The compound’s structural mimicry of natural serine facilitates its use in neurology-focused drug candidates. Z-L-serine methyl ester, a benzyloxycarbonyl-protected derivative, is investigated for modulating neurotransmitter activity and enzyme interactions .

Cosmetic and Food Industries

In cosmetics, serine methyl ester derivatives contribute to moisturizing formulations due to their hygroscopic properties . The food industry explores its potential as a flavor enhancer, leveraging its mild, non-toxic profile .

Recent Advances and Future Directions

Recent studies focus on optimizing crystalline forms for improved bioavailability in drug formulations. The hydrogen-bonded layers observed in X-ray studies suggest potential for co-crystal engineering to enhance stability. Future research may explore enzymatic resolution techniques for large-scale enantiomer production, reducing reliance on chiral auxiliaries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator